![molecular formula C6H12N2O4 B7814556 (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate](/img/structure/B7814556.png)
(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate
Description
(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with the protected hydroxy acid. The protecting groups are then removed to yield the final product.
Starting Materials
L-alanine, L-serine, Di-tert-butyl dicarbonate, N,N'-dicyclohexylcarbodiimide, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate
Reaction
Protection of L-alanine carboxylic acid group with di-tert-butyl dicarbonate in the presence of N,N'-dicyclohexylcarbodiimide, Deprotection of L-serine hydroxyl group with hydrochloric acid, Coupling of the protected L-alanine with the protected L-serine in the presence of N,N'-dicyclohexylcarbodiimide, Deprotection of the tert-butyl and benzyl protecting groups with hydrochloric acid, Neutralization of the reaction mixture with sodium hydroxide, Extraction of the product with ethyl acetate, Washing of the organic layer with water, Drying of the organic layer with anhydrous sodium sulfate, Evaporation of the solvent to yield the final product
properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMZMUVNKEENT-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)C(CO)[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate | |
CAS RN |
6403-17-4 | |
Record name | L-Seryl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6403-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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